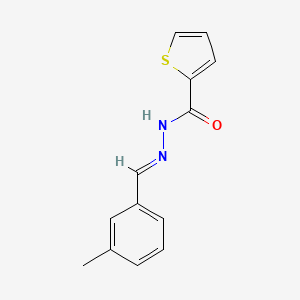

N'-(3-methylbenzylidene)-2-thiophenecarbohydrazide

Description

N'-(3-Methylbenzylidene)-2-thiophenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene ring and a 3-methyl-substituted benzylidene group. Its structure arises from the condensation of 2-thiophenecarbohydrazide with 3-methylbenzaldehyde, a reaction typically catalyzed by glacial acetic acid in ethanol under reflux conditions . This compound belongs to a broader class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, antitumor, and corrosion inhibition properties .

Properties

Molecular Formula |

C13H12N2OS |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C13H12N2OS/c1-10-4-2-5-11(8-10)9-14-15-13(16)12-6-3-7-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |

InChI Key |

OSQPBNAZFBYKKR-NTEUORMPSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 3-methylbenzaldehyde and 2-thiophenecarbohydrazide in ethanol.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash with cold ethanol.

- Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Features :

- 3-Methylbenzylidene group : A substituted benzaldehyde-derived moiety that enhances lipophilicity and influences molecular interactions.

- Hydrazide linkage : The -NH-N=C- group facilitates hydrogen bonding and metal chelation, relevant for biological and coordination chemistry applications.

Spectral characterization (IR, NMR) of analogous compounds confirms the presence of key functional groups, such as the C=N imine stretch (~1600 cm⁻¹ in IR) and aromatic proton resonances in the δ 7.0–8.5 ppm range in ¹H NMR .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of carbohydrazide derivatives are heavily influenced by substituents on the benzylidene ring and the heterocyclic core. Key structural variations include:

Substituent Impact :

- Electron-donating groups (e.g., -CH₃) : Increase electron density on the aromatic ring, enhancing stability and modulating reactivity.

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Improve antitumor and antimicrobial efficacy by altering electronic distribution .

- Long alkyl chains (e.g., pentadecyl) : Boost lipophilicity, aiding in cellular uptake and bioavailability .

Physical and Spectral Properties

Comparative spectral data highlights structural differences:

The absence of a hydroxy or chloro group in the target compound simplifies its NMR spectrum compared to analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.